Ethylenebis(triphenylphosphine)platinum(0)

Catalog No.
S1797303
CAS No.
12120-15-9
M.F
C38H34P2Pt
M. Wt
747.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebis(triphenylphosphine)platinum(0)

CAS Number

12120-15-9

Product Name

Ethylenebis(triphenylphosphine)platinum(0)

IUPAC Name

ethene;platinum;triphenylphosphane

Molecular Formula

C38H34P2Pt

Molecular Weight

747.7

InChI

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2;

SMILES

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Catalyst Precursor

EtTPP Pt(0) serves as a valuable precursor for homogeneous catalysts. Due to the presence of the two triphenylphosphine (PPh3) ligands, EtTPP Pt(0) readily undergoes substitution reactions. This allows scientists to replace the PPh3 ligands with other molecules, creating new homogeneous catalysts with tailored properties for specific reactions. These customized catalysts are employed in various organic transformations, including:

  • Hydrosilation

    EtTPP Pt(0) can be transformed into catalysts for the addition of silicon hydrides (Si-H) across unsaturated carbon-carbon bonds (C=C). This reaction is known as hydrosilation and is useful for synthesizing organosilicon compounds with various applications [].

  • Hydrocarbon Functionalization

    By replacing the PPh3 ligands, researchers can generate catalysts that activate C-H bonds in alkanes (saturated hydrocarbons). This activation allows for further functionalization of these molecules, leading to the development of new materials and pharmaceuticals [].

Ethylenebis(triphenylphosphine)platinum(0) is a coordination compound featuring platinum in its zero oxidation state, coordinated with two triphenylphosphine ligands and an ethylene group. Its linear formula is represented as [(C₆H₅)₃P]₂Pt(H₂C=CH₂), and it has a molecular weight of 747.70 g/mol . This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various fields, particularly in catalysis and medicinal chemistry.

Ethylenebis(triphenylphosphine)platinum(0) should be handled with care in a fume hood due to the following reasons:

  • Toxicity: Limited data is available on the specific toxicity of this compound. However, triphenylphosphine, a component of the molecule, is known to be a mild skin and eye irritant []. It is advisable to handle the compound with gloves and avoid contact with skin and eyes.
  • Stability: The compound is air and moisture sensitive and can decompose upon exposure to these conditions []. It should be stored under inert atmosphere and dry conditions.
, especially with strong proton acids. These reactions often lead to the formation of different platinum complexes. For instance, the compound can react with acids to yield cationic platinum(II) complexes, demonstrating its ability to undergo ligand substitution and coordination changes . Additionally, it has been studied for its reactivity with organotin compounds, indicating its versatility in forming new organometallic species .

Ethylenebis(triphenylphosphine)platinum(0) can be synthesized through several methods. One common approach involves the reduction of tetrakis(triphenylphosphine)platinum(0) with sodium borohydride in an ethylene-saturated ethanol solution . This method highlights the importance of controlled conditions to achieve the desired product purity and yield.

The primary applications of Ethylenebis(triphenylphosphine)platinum(0) include:

  • Catalysis: It serves as a catalyst in various organic transformations, including olefin metathesis and hydrogenation reactions.
  • Medicinal Chemistry: Potential use as an anticancer agent due to its structural characteristics similar to established platinum-based drugs.
  • Material Science: It can be utilized in the development of advanced materials due to its unique electronic properties.

Studies focusing on the interactions of Ethylenebis(triphenylphosphine)platinum(0) with other chemical species reveal insights into its reactivity profile. For instance, interaction with strong acids leads to significant changes in coordination chemistry, resulting in new complexes that may exhibit different catalytic or biological properties . Understanding these interactions is crucial for optimizing its applications in both catalysis and pharmaceuticals.

Ethylenebis(triphenylphosphine)platinum(0) shares similarities with several other platinum-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
Tetrakis(triphenylphosphine)platinum(0)Four triphenylphosphine ligandsMore sterically hindered; different reactivity profile
CisplatinAnticancer drug; contains chloride ligandsEstablished clinical use; different mechanism of action
CarboplatinA cis-isomer of platinum complexMore stable than cisplatin; used in chemotherapy
Ethylene-diamine-platinum(II)Binds through amine groupsDifferent ligand type; used in distinct applications

Ethylenebis(triphenylphosphine)platinum(0)'s distinct structure allows it to exhibit unique catalytic properties and potential biological activities compared to these compounds. Its ability to form cationic complexes upon reaction with acids further differentiates it from others that do not readily undergo such transformations .

Dates

Modify: 2023-08-15

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